Adipotide -

Adipotide

Catalog Number: EVT-14051775
CAS Number:
Molecular Formula: C111H206N36O28S2
Molecular Weight: 2557.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adipotide is classified as a peptide therapeutic agent. It was developed through combinatorial library screening to identify peptides that selectively bind to cell surface receptors in adipose tissue. The primary source of research on Adipotide comes from studies focusing on vascular-targeted therapies for obesity and metabolic disorders, with significant findings published in journals such as JCI Insight and Frontiers in Physiology .

Synthesis Analysis

Methods of Synthesis

The synthesis of Adipotide typically involves solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product.

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a resin, followed by sequential addition of protected amino acids. The protective groups are removed at each step to allow for coupling reactions.
  2. Cyclization: The peptide can be cyclized through disulfide bonds formed between cysteine residues, enhancing stability and bioactivity.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide to greater than 95% purity, ensuring that only the desired product is obtained .
Molecular Structure Analysis

Structure and Data

Adipotide's molecular structure consists of a sequence that includes both hydrophilic and hydrophobic regions, which are critical for its interaction with target receptors. The key features include:

  • Amino Acid Sequence: KGGRAKD-GG-D(KLAKLAK)2
  • Molecular Weight: Approximately 2,000 Da
  • Structural Characteristics: The presence of hydrophobic segments enhances membrane permeability, while hydrophilic regions facilitate receptor binding .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of Adipotide include:

  1. Amide Bond Formation: This reaction occurs during the coupling of amino acids, facilitated by coupling reagents that activate carboxylic acid groups.
  2. Cyclization Reactions: These involve the formation of disulfide bonds between cysteine residues, which can be achieved through oxidation reactions under controlled conditions.
  3. Purification Reactions: HPLC separates the desired peptide from byproducts and unreacted starting materials based on differences in polarity and size .
Mechanism of Action

Adipotide exerts its effects primarily through targeting endothelial cells in white adipose tissue. The mechanism involves:

  1. Binding to Prohibitin-1: Adipotide binds to prohibitin-1 on endothelial cells, facilitating its internalization.
  2. Induction of Apoptosis: Once internalized, Adipotide triggers apoptotic pathways in adipocytes, leading to decreased fat cell viability and reduced adipose tissue mass.
  3. Metabolic Effects: The reduction in adipocyte numbers leads to improved insulin sensitivity and reduced inflammation associated with obesity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form.
  • Solubility: Soluble in water and various organic solvents, depending on pH.

Chemical Properties

  • Stability: Peptides like Adipotide can be sensitive to degradation by proteolytic enzymes; therefore, modifications may be made to enhance stability.
  • Storage Conditions: Should be stored at low temperatures (−20°C) to maintain stability over time .
Applications

Adipotide has potential applications in various scientific fields:

  1. Obesity Treatment: Its ability to target and reduce adipose tissue makes it a candidate for obesity therapies.
  2. Metabolic Disorder Management: By improving insulin sensitivity and reducing fat mass, it could serve as an adjunct treatment for type 2 diabetes.
  3. Research Tool: Adipotide can be utilized in studies investigating the mechanisms of obesity and metabolic syndrome .
Introduction to Adipotide in Obesity Research

Obesity as a Global Health Crisis and Limitations of Current Therapies

Obesity represents a critical public health burden, with projections indicating nearly 50% of U.S. adults will be affected by 2030 [1]. This condition significantly elevates risks for type 2 diabetes, cardiovascular diseases, and certain cancers, creating an urgent need for effective therapeutics. Current pharmacological strategies primarily target appetite suppression (e.g., GLP-1 receptor agonists like semaglutide) or nutrient absorption (e.g., orlistat) [3]. However, these approaches face limitations:

  • Metabolic Adaptation: Weight loss triggers compensatory reductions in energy expenditure, promoting rebound weight gain
  • Tolerability Issues: Gastrointestinal side effects limit long-term adherence
  • Incomplete Efficacy: Most agents achieve ≤15% body weight reduction, substantially below the 25-33% achievable through bariatric surgery [3]. These constraints highlight the need for mechanistically distinct anti-obesity agents that address adipose biology directly rather than modulating central appetite pathways.

Emergence of Vascular-Targeted Anti-Obesity Strategies

Adipose tissue expansion requires coordinated angiogenesis to support adipocyte proliferation and nutrient delivery. Research reveals that white adipose tissue (WAT) vasculature expresses unique molecular markers not found in other tissues [2] [7]. The VEGF:VEGFR signaling axis regulates this process:

  • Angiogenesis-Adipogenesis Coupling: VEGFR2 activation promotes endothelial cell proliferation and new blood vessel formation essential for fat mass expansion
  • Pathological Vascular Remodeling: Obesity induces abnormal angiogenesis characterized by endothelial hyperplasia and immature vessel networks [2]. This biological insight birthed the concept of vascular-targeted therapies – interventions that selectively disrupt the blood supply to adipose depots. Preclinical validation emerged when anti-angiogenic agents like TNP-470 demonstrated anti-obesity effects, though non-specific toxicity limited clinical utility [7].

Adipotide as a Paradigm Shift in Fat-Specific Pharmacological Intervention

Adipotide (Prohibitin-TP01) represents a first-in-class targeted peptidomimetic designed to selectively attack adipose vasculature. Its development marked a transformative approach:

  • Precision Targeting: Leverages a homing peptide (CKGGRAKDC) binding prohibitin, a membrane protein enriched on white adipose tissue endothelium
  • Direct Action: Delivers a pro-apoptotic peptide sequence [D(KLAKLAK)₂] to induce endothelial cell death
  • Metabolic Repatterning: Causes rapid fat resorption and weight loss independent of appetite modulation [4] [8] [9]. Unlike central-acting agents, Adipotide operates peripherally, potentially circumventing neuropsychiatric side effects while achieving significant fat-specific reductions – up to 30% body weight loss in obese rodents and 11% in primates [4] [8]. This positions Adipotide as a prototype for spatially precise anti-obesity pharmacotherapy.

Properties

Product Name

Adipotide

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid

Molecular Formula

C111H206N36O28S2

Molecular Weight

2557.2 g/mol

InChI

InChI=1S/C111H206N36O28S2/c1-60(2)49-79(142-99(163)71(32-15-23-41-113)133-87(150)56-125-86(149)55-127-97(161)84(59-177)147-109(173)83(53-89(152)153)146-103(167)76(36-19-27-45-117)138-90(154)64(9)128-98(162)72(39-30-48-123-111(121)122)134-88(151)57-124-85(148)54-126-96(160)70(31-14-22-40-112)139-95(159)69(120)58-176)105(169)129-66(11)92(156)136-74(34-17-25-43-115)101(165)143-80(50-61(3)4)106(170)130-65(10)91(155)135-73(33-16-24-42-114)100(164)140-77(37-20-28-46-118)104(168)145-82(52-63(7)8)107(171)131-67(12)93(157)137-75(35-18-26-44-116)102(166)144-81(51-62(5)6)108(172)132-68(13)94(158)141-78(110(174)175)38-21-29-47-119/h60-84,176-177H,14-59,112-120H2,1-13H3,(H,124,148)(H,125,149)(H,126,160)(H,127,161)(H,128,162)(H,129,169)(H,130,170)(H,131,171)(H,132,172)(H,133,150)(H,134,151)(H,135,155)(H,136,156)(H,137,157)(H,138,154)(H,139,159)(H,140,164)(H,141,158)(H,142,163)(H,143,165)(H,144,166)(H,145,168)(H,146,167)(H,147,173)(H,152,153)(H,174,175)(H4,121,122,123)/t64-,65+,66+,67+,68+,69-,70-,71+,72-,73+,74+,75+,76-,77+,78+,79+,80+,81+,82+,83-,84-/m0/s1

InChI Key

GZESIPHLGJDZRG-VCWDIOOSSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.